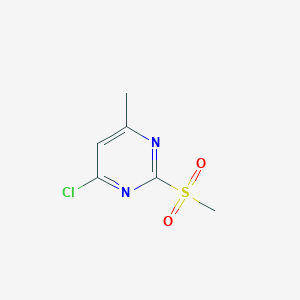

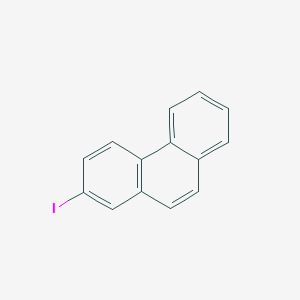

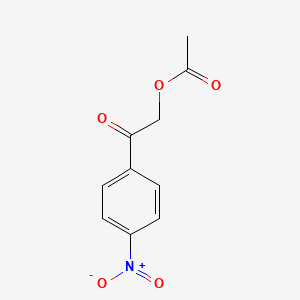

![molecular formula C8H14O B1314024 Bicyclo[3.2.1]octan-3-ol CAS No. 29804-62-4](/img/structure/B1314024.png)

Bicyclo[3.2.1]octan-3-ol

Overview

Description

Bicyclo[3.2.1]octan-3-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 .

Synthesis Analysis

The synthesis of this compound involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another approach involves the use of an allylSmBr/additive system .Molecular Structure Analysis

The geometric structure calculations of this compound were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .Chemical Reactions Analysis

The chemical reactions of this compound involve the use of an allylSmBr/additive system. By employing HMPA as the only additive, the momoallylation/ketone–alkene coupling occurred preferably .Physical And Chemical Properties Analysis

This compound has a boiling point of 229.90°C and a melting point of 42.36°C . It has a Log Kow (KOWWIN v1.67 estimate) of 0.03 .Scientific Research Applications

Synthesis of Polyfunctionalized Scaffolds

Bicyclo[3.2.1]octan-3-ol derivatives, including diquinane, hydrindane, and decalin systems, are key in synthesizing various natural products and biologically active compounds. The development of new routes to these bicyclic scaffolds is crucial due to their widespread presence in many biologically active compounds. High diastereo- and enantioselectivities in synthesis have been a major focus of research, highlighting the compound's importance in creating complex molecular structures (Heinrich et al., 2016).

Rearrangement and Formation Studies

Studies on 6-Bicyclo[3.2.1]octyl cations, generated through various chemical reactions, have led to the formation of different bicyclo[3.2.1]octan-ol derivatives. These studies provide insight into the rearrangement processes and product distributions, offering a deeper understanding of the compound's chemical behavior and potential applications in synthetic chemistry (Brandt et al., 1990).

Conformational Analysis

Conformational studies of various bicyclo[3.2.1]octan-ol derivatives, including structural determination through X-ray diffraction and NMR spectroscopy, are essential. These studies provide valuable information on the compound's structural and conformational properties, which are crucial for understanding its reactivity and potential applications in material science and molecular design (Arias et al., 1987).

Enantioselective Synthesis and Catalysis

Enantioselective synthesis of bicyclo[3.2.1]octan-ol derivatives, involving various catalytic processes, is a significant area of research. These studies focus on developing efficient and selective synthetic methods for creating these compounds, which are crucial in the synthesis of natural products and pharmaceuticals [(Wang et al., 2021)](https://consensus.app/papers/synthesis-indolefused-bicyclo321octanes-wang/a3a2ff45f9a95f3aadf05fd518299bc7/?utm_source=chatgpt).

Synthesis of Bicyclo[3.2.1]octenes and Cyclohexenes

The stereodivergent synthesis of bicyclo[3.2.1]octenes using various reagents and catalysis under mild conditions is another significant application. These syntheses demonstrate the compound's flexibility and potential in creating diverse molecular structures, which are important in the field of organic chemistry (Liu et al., 2020).

Radical Cyclization Strategies

Radical cyclization of bromo enones derived from this compound has been used to create regio- and stereospecifically bicyclo[3.2.1]octan-3-ones. These strategies highlight the compound's role in facilitating innovative synthetic approaches for complex molecular architectures (Srikrishna & Hemamalini, 1990).

Antiprotozoal Activities

Research on this compound derivatives has also explored their potential antiprotozoal activities, demonstrating their biological significance and potential use in medicinal chemistry (Seebacher et al., 2005).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

bicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-4-6-1-2-7(3-6)5-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREZEXWGSYQUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the polarity of a solvent influence the interactions of Bicyclo[3.2.1]octan-3-ol?

A: Research using 13C NMR relaxation time measurements [] suggests that the nature of interactions between this compound and a solvent is dependent on the solvent's polarity. In a non-polar solvent like cyclohexane, the compound primarily exhibits solute-solute interactions. Conversely, in a polar solvent like acetone, solute-solvent interactions dominate. Interestingly, in chloroform, a solvent with intermediate polarity, both solute-solute and solute-solvent interactions occur simultaneously. This highlights the role of solvent polarity in influencing the behavior of this compound in solution.

Q2: What insights into the structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol can be gained from crystallographic studies?

A: X-ray crystallography studies [] successfully determined the crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol. The study revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. Key structural parameters were determined, including unit cell dimensions (a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)°) and a unit cell volume of 994.1(4) Å3. This structural information is valuable for understanding the solid-state properties of this specific derivative of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

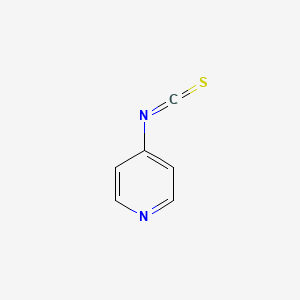

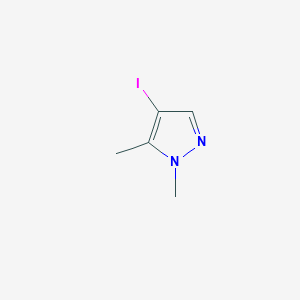

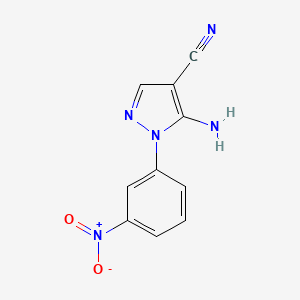

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)

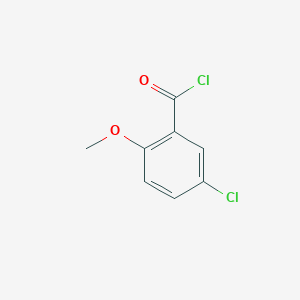

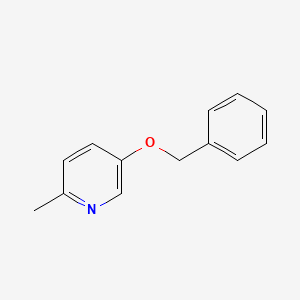

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

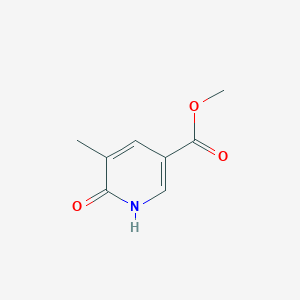

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)